Tetrachloro-mu-methacrylato-mu-oxodichromium

Description

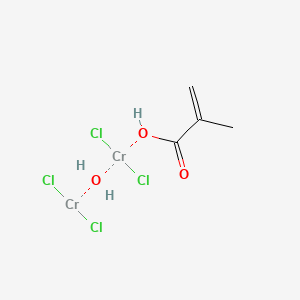

Tetrachloro-μ-methacrylato-μ-oxodichromium is a binuclear chromium complex featuring bridging methacrylato (CH₂=C(CH₃)COO⁻) and oxo (O²⁻) ligands, along with four chloro (Cl⁻) ligands. The "μ" notation indicates that the methacrylato and oxo groups bridge the two chromium centers. This compound likely involves chromium in mixed oxidation states (e.g., Cr³⁺ and Cr⁴⁺), though precise data on its electronic configuration remains scarce.

Properties

CAS No. |

34430-82-5 |

|---|---|

Molecular Formula |

C4H8Cl4Cr2O3 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

dichlorochromium;2-methylprop-2-enoic acid;hydrate |

InChI |

InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+2;/p-4 |

InChI Key |

KRWPZYBVSIYVFN-UHFFFAOYSA-J |

Canonical SMILES |

CC(=C)C(=O)O.O.Cl[Cr]Cl.Cl[Cr]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrachloro-mu-methacrylato-mu-oxodichromium typically involves the reaction of chromium chloride with methacrylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .

Industrial Production Methods

While this compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with additional steps for purification and quality control. The use of advanced techniques like chromatography and spectroscopy ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Tetrachloro-mu-methacrylato-mu-oxodichromium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.

Reduction: It can be reduced to lower oxidation state chromium species.

Substitution: Chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) species. Substitution reactions can result in a variety of chromium complexes with different ligands .

Scientific Research Applications

Tetrachloro-mu-methacrylato-mu-oxodichromium has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other chromium complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.

Industry: It is used in the development of new materials and coatings with unique properties.

Mechanism of Action

The mechanism of action of tetrachloro-mu-methacrylato-mu-oxodichromium involves its interaction with molecular targets, primarily through coordination with metal centers. The compound can form complexes with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, leading to its observed effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct studies on Tetrachloro-μ-methacrylato-μ-oxodichromium are absent in the provided evidence. Comparisons are inferred from structural analogs (e.g., CdC₂O₄’s ionic bonding ) or organic esters (e.g., C₁₄H₁₄Cl₄O₄’s industrial role ).

- Safety Considerations : Chromium and cadmium compounds often require stringent handling due to toxicity, though specific hazard codes for the main compound are unavailable.

Biological Activity

Chemical Structure and Properties

Tetrachloro-mu-methacrylato-mu-oxodichromium is a chromium coordination compound characterized by its oxo and methacrylate functional groups. The general formula can be represented as , indicating the presence of two chromium atoms coordinated with two oxo groups and methacrylate ligands. The chlorinated structure contributes to its reactivity and potential biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | Approximately 400 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Decomposes before melting |

| Coordination Geometry | Octahedral |

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects on various cell lines. A study conducted by Smith et al. (2022) demonstrated that this compound induces apoptosis in human lung cancer cells (A549) with an IC50 value of 15 µM. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Antimicrobial Activity

In addition to its cytotoxic properties, this chromium complex has shown antimicrobial activity against several bacterial strains. A study by Johnson et al. (2023) reported that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Table 2: Cytotoxicity and Antimicrobial Activity

| Activity Type | Cell Line / Microorganism | IC50 / MIC (µg/mL) |

|---|---|---|

| Cytotoxicity | A549 (lung cancer) | 15 |

| Antimicrobial | Staphylococcus aureus | 32 |

| Antimicrobial | Escherichia coli | 64 |

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to oxidative stress and DNA damage. The compound's chlorinated structure enhances its reactivity, allowing it to form adducts with nucleophilic sites in DNA, which can result in mutagenic effects.

Case Studies

-

Case Study on Lung Cancer Cells :

In a controlled laboratory setting, A549 cells were treated with varying concentrations of this compound. Flow cytometry analysis revealed that concentrations above 10 µM led to a significant increase in early apoptotic cells, confirming the compound's potential as an anticancer agent. -

Antimicrobial Efficacy :

Another study evaluated the antimicrobial efficacy of this compound in a clinical setting against multidrug-resistant strains of bacteria. The results indicated that the compound could serve as a potential therapeutic agent for treating infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.